N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-3-(naphthalen-2-ylsulfonyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE is a complex organic compound that features a pyrazole ring substituted with a bromine atom and an ethyl group, as well as a naphthylsulfonyl group attached to a propanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes to form pyrazoles . The bromination of the pyrazole ring can be achieved using bromine or N-bromosuccinimide (NBS) under mild conditions . The ethyl group can be introduced via alkylation reactions using ethyl halides.
The naphthylsulfonyl group is typically introduced through sulfonylation reactions, where naphthalene derivatives are treated with sulfonyl chlorides in the presence of a base . The final step involves the coupling of the pyrazole derivative with the naphthylsulfonyl-propanamide chain, which can be achieved using standard amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N~1~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Amines, thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Sulfides
Substitution: Amino or thio derivatives of the pyrazole ring
Scientific Research Applications
N~1~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N1-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and sulfonyl groups play crucial roles in binding to the active sites of these targets, potentially inhibiting their activity or modulating their function . The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: A simpler pyrazole derivative used in various synthetic applications.
Naphthylsulfonyl derivatives: Compounds with similar sulfonyl groups attached to naphthalene rings, used in medicinal chemistry.
Ethyl-substituted pyrazoles: Pyrazole derivatives with ethyl groups, investigated for their biological activities.
Uniqueness
N~1~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE is unique due to its combination of a brominated pyrazole ring, an ethyl group, and a naphthylsulfonyl-propanamide chain. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs .
Properties
Molecular Formula |
C19H20BrN3O3S |
---|---|
Molecular Weight |
450.4 g/mol |
IUPAC Name |
N-[(4-bromo-2-ethylpyrazol-3-yl)methyl]-3-naphthalen-2-ylsulfonylpropanamide |
InChI |
InChI=1S/C19H20BrN3O3S/c1-2-23-18(17(20)12-22-23)13-21-19(24)9-10-27(25,26)16-8-7-14-5-3-4-6-15(14)11-16/h3-8,11-12H,2,9-10,13H2,1H3,(H,21,24) |
InChI Key |
LXRJZFTWUGTKSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)Br)CNC(=O)CCS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.